2-(4-(Benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that belongs to the class of boron-containing compounds. It is characterized by its unique molecular structure which incorporates a dioxaborolane ring and a benzyloxy group. This compound is significant in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The compound is classified under boron compounds and specifically as a dioxaborolane derivative. Its molecular formula is with a molecular weight of approximately 324.22 g/mol. This classification highlights its potential utility in reactions involving boron chemistry, particularly in the formation of carbon-boron bonds which are crucial in synthetic organic chemistry .
The synthesis of 2-(4-(benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be approached through several methods:
These methods are often optimized for reaction conditions such as temperature, solvent choice, and catalysts to improve yields and selectivity.
The molecular structure of 2-(4-(benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane includes:
C(C(C(C)(C)(O)O)C)(C)B1(OC(C)(C)(C)C)C2=CN(N=C2)CC3=CC(=CC=C3)OCC4=CC=CC=C4 which describes the connectivity of atoms in the molecule .2-(4-(benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane participates in several chemical reactions:
The mechanism of action for this compound primarily revolves around its role as a boronate in cross-coupling reactions:
The physical properties of 2-(4-(benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
The primary applications of 2-(4-(benzyloxy)benzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane include:
CAS No.: 129119-78-4
CAS No.: 11104-40-8
CAS No.:
CAS No.:
CAS No.: 108890-18-2